The synthesis of 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol can be achieved through several methods, with one common approach involving the following steps:
The molecular structure of 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol features several key components:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into bond lengths, angles, and spatial arrangements of atoms within the molecule.
1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly affects product yield and purity. For example, using specific solvents and temperatures can optimize reaction rates and selectivity.
The mechanism of action for 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol is primarily related to its interactions with biological receptors. It may act as a ligand for various neurotransmitter receptors due to its structural similarity to other known psychoactive compounds.
Studies have indicated that compounds with similar structures exhibit activity at dopamine and serotonin receptors, suggesting that this compound could influence neurochemical pathways relevant to mood regulation and cognition . The precise mechanism would require further pharmacological studies for validation.
1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol exhibits several notable physical and chemical properties:
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about hydrogen environments in the molecule, while Infrared (IR) spectroscopy can confirm functional groups present.
The applications of 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol span several fields:
1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol represents a structurally novel piperidine derivative featuring strategic substituents that enhance its potential for central nervous system (CNS) targeting. The compound (CAS#:54848-20-3, $C{15}H{19}NO$, MW:229.32 g/mol) integrates a rigid para-phenylethynyl moiety with a polar 4-hydroxy group on the piperidine scaffold, creating distinctive electronic and steric properties [2]. This molecular architecture positions it within a privileged chemical space for neuropharmacological agent development, leveraging the piperidine nucleus's historical significance in psychotropic medications while incorporating modern bioisosteric principles through its ethynyl linkage [7]. The tertiary alcohol at C4 creates a chiral center (though typically synthesized racemically), introducing potential for stereoselective biological interactions – a feature increasingly exploited in contemporary CNS drug design to enhance target specificity and reduce off-target effects [2] [5].
Piperidine derivatives have constituted a cornerstone of neuropsychopharmacology since the mid-20th century, evolving from simple alkaloid analogs to complex synthetic therapeutics. The structural simplicity of piperidine (a six-membered heterocycle with one nitrogen atom) belies its extraordinary versatility in interacting with CNS targets. Early derivatives like meperidine (analgesic, 1939) and methylphenidate (psychostimulant, 1954) established piperidine's capacity for diverse neuropharmacological effects through subtle substituent variations [7]. The development of haloperidol (1958) and later risperidone (1990s) demonstrated how N-substituted piperidines could achieve potent dopamine receptor antagonism, revolutionizing antipsychotic therapy [5].
Contemporary research focuses on strategic modification at C4 positions to enhance receptor selectivity and blood-brain barrier permeability. The 4-hydroxy group in 1-ethyl-4-(2-phenylethynyl)piperidin-4-ol provides both hydrogen-bonding capacity and reduced conformational flexibility compared to 4-alkyl or 4-aryl analogs. This feature echoes the evolution of ligands like paroxetine (a 4-phenylpiperidine antidepressant), where the C4 substituent profoundly influences target engagement kinetics [5] [7]. The phenylethynyl extension represents a modern structural refinement, combining the spatial extension of biphenyl systems with the electronic characteristics of acetylene – a design strategy observed in advanced dopamine D4 receptor ligands and sigma-1 receptor modulators currently under investigation for cognitive disorders [7].
Table 1: Evolution of Piperidine Derivatives in Neuropsychopharmacology
Generation | Representative Compound | C4 Substituent | Primary Neurotarget | Therapeutic Application |
---|---|---|---|---|
First (1950s) | Meperidine | Methyl ester | Opioid receptors | Analgesia |
Second (1970s) | Haloperidol | 4-Fluorophenyl | D2 receptors | Antipsychotic |
Third (1990s) | Paroxetine | 4-(p-Fluorophenyl) | Serotonin transporter | Antidepressant |
Contemporary | 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol | Phenylethynyl | Under investigation | Prototype neuroactive scaffold |
The strategic incorporation of the phenylethynyl moiety in 1-ethyl-4-(2-phenylethynyl)piperidin-4-ol creates a linear, planar extension from the piperidine ring that significantly influences receptor binding characteristics. Ethynyl spacers ($-C≡C-$) provide exceptional bond stability compared to dienes or enynes while maintaining a rigid 180° bond angle – a feature exploited in kinase inhibitors like those described for SRC family targeting, where such rigidity enhances selectivity by preventing adaptation to non-target ATP binding sites [3]. This linear architecture positions the terminal phenyl ring precisely 8.9Å from the piperidine nitrogen (calculated), potentially enabling simultaneous engagement with orthosteric binding pockets and accessory hydrophobic regions in complex neuronal receptors [2] [7].
The N-ethyl substituent represents a calculated departure from bulkier N-arylalkyl groups common in classical neuroleptics. Ethylation preserves the basicity of the piperidine nitrogen (predicted pKa ~9.2) while reducing P-glycoprotein recognition compared to tertiary amines with larger substituents – a crucial factor for CNS bioavailability [5] [7]. Molecular modeling indicates the ethyl group adopts equatorial orientation, minimizing steric hindrance near the nitrogen's lone pair and potentially facilitating cation-π interactions with aromatic residues in binding pockets. This configuration contrasts with quaternary pyridinium salts recently explored for antimicrobial applications, where permanent positive charge enhances membrane disruption but impedes CNS penetration [4].
The 4-hydroxy group creates a pseudo-C3 symmetric environment when considering the two adjacent methylene groups, potentially mimicking chiral alcohol pharmacophores present in neuroactive steroids. Its hydrogen-bonding capacity may serve dual functions: enhancing water solubility (cLogP ~1.82) and forming critical interactions with serine or threonine residues in target proteins [2]. This structural triad – (1) ionizable piperidine nitrogen, (2) hydrogen-bonding 4-hydroxy, and (3) hydrophobic phenylethynyl extension – creates a multifaceted pharmacophore capable of diverse binding modalities across neuronal targets.
Table 2: Structural Components and Their Pharmacological Implications
Structural Feature | Physicochemical Properties | Potential Pharmacological Role | Structural Analogues |
---|---|---|---|
Piperidine N-ethyl | Basic (pKa ~9.2); moderate lipophilicity | Cationic interaction with aspartate residues; moderate P-gp substrate | Donepezil (N-benzylpiperidine), haloperidol (N-4-fluorophenyl) |
C4 Hydroxy | Polar (PSA: 23.47 Ų); H-bond donor/acceptor | Target binding specificity; metabolic resistance (blocking oxidation) | Fluoxetine (β-hydroxy), propranolol (naphthyloxy alcohol) |
Phenylethynyl | Rigid linear geometry; hydrophobic (π system) | Access to accessory binding pockets; π-π stacking with aromatic residues | mGluR5 antagonists (MPEP derivatives), SRC kinase inhibitors [3] [7] |
Molecular docking simulations suggest the compound's structural features enable unique binding conformations at established neuroreceptors. Preliminary computational studies indicate potential engagement with the serotonin transporter (SERT) through hydrogen bonding between the 4-hydroxy group and Thr439, while the phenylethynyl moiety occupies a hydrophobic subpocket lined by Ile172, Phe341, and Tyr176 – a binding pose distinct from traditional tricyclic antidepressants [5]. At sigma-1 receptors, the ethynyl spacer may facilitate optimal positioning for the phenyl ring in the TM2/TM3 hydrophobic cleft, with the protonated piperidine nitrogen forming salt bridges with Glu172 [7]. These theoretical interactions, while requiring experimental validation, illustrate how the strategic substituents create a versatile scaffold capable of diverse target engagement.
The synthetic accessibility of this scaffold enhances its medicinal chemistry potential. The compound can be synthesized through nucleophilic addition of phenylacetylide to 1-ethyl-4-piperidone followed by reduction, or via palladium-catalyzed Sonogashira coupling on 4-ethynylpiperidine intermediates [2] [3]. This synthetic flexibility facilitates rapid generation of analogs – particularly important given the established species differences in receptor binding pockets (e.g., A3 adenosine receptor ligand recognition varies significantly between human and rodent homologs) [1]. The phenylethynyl component can be readily modified with electron-donating or withdrawing groups to fine-tune electronic properties, while the piperidine nitrogen alkylation can explore steric and electronic effects on basicity and membrane penetration [2] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1